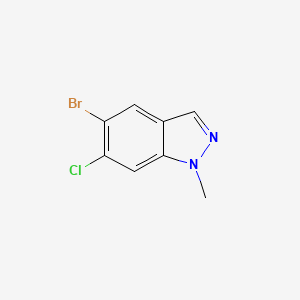

5-bromo-6-chloro-1-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-1-methyl-1H-indazole is an antibacterial drug with inhibitory activity against multidrug-resistant (MDR) pathogens . It is a heterocyclic organic compound .

Synthesis Analysis

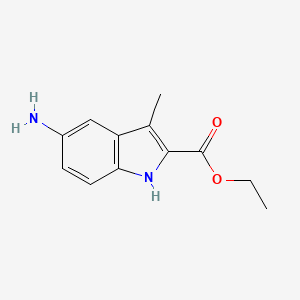

The synthesis of 6-bromo-5-chloro-1H-indazole involves a series of reactions. The process starts with 1-bromo-2-chloro-4-methylbenzene as the raw material. This compound is first nitrated to prepare 1-bromo-2-chloro-4-methylbenzene. The nitro group is then reduced to obtain 5-bromo-4-chloro-2-methylbenzenamine. Finally, a cyclization reaction is performed to obtain 6-bromo-5-chloro-1H-indazole .Molecular Structure Analysis

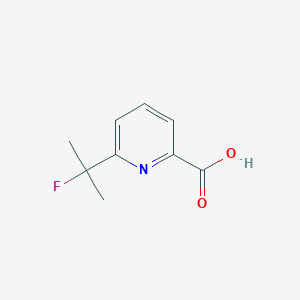

The molecular formula of 5-bromo-6-chloro-1-methyl-1H-indazole is C7H4BrClN2 . The structure includes a heterocyclic ring with nitrogen atoms .Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications

Anti-Inflammatory Applications

Indazole derivatives have been found to possess significant anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles have shown potential in in vivo anti-inflammatory models . Another derivative, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, demonstrated anti-inflammatory activity similar to phenylbutazone .

Antimicrobial Applications

Indazole and its derivatives have been reported to exhibit antimicrobial activities . These compounds could potentially be developed into effective antimicrobial agents.

Anti-HIV Applications

Indazole derivatives have been investigated for their potential as anti-HIV agents . The unique structure of indazole allows it to inhibit the HIV protease, an enzyme crucial for the life cycle of the HIV virus .

Anticancer Applications

Indazole derivatives have shown promise in the field of oncology . They have been found to exhibit anticancer properties, making them potential candidates for the development of new cancer therapies.

Hypoglycemic Applications

Indazole derivatives have been found to possess hypoglycemic activities . This suggests that they could potentially be used in the treatment of diabetes.

Antihypertensive Applications

Indazole derivatives have also been found to possess antihypertensive properties . This suggests potential applications in the treatment of high blood pressure.

Mechanism of Action

Target of Action

5-Bromo-6-chloro-1-methyl-1H-indazole is a heterocyclic organic compound that belongs to the indazole class of molecules . Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The specific interactions between 5-bromo-6-chloro-1-methyl-1H-indazole and its targets, as well as the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Given the wide range of biological activities associated with indazole derivatives, it is likely that this compound affects multiple pathways

Result of Action

Indazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .

Safety and Hazards

properties

IUPAC Name |

5-bromo-6-chloro-1-methylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBAKNXHEWEEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=N1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-chloro-1-methyl-1H-indazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)

![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)

![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)